Cas no 1261614-03-2 (1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene)

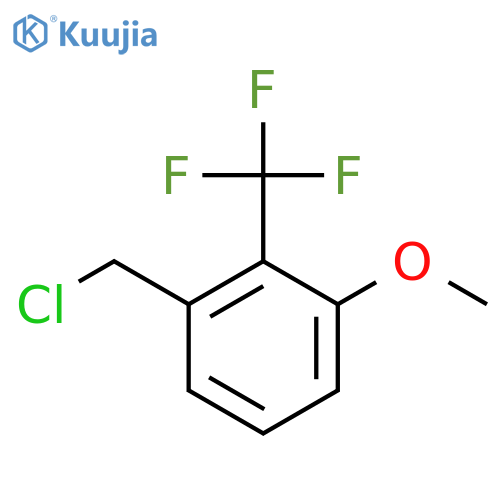

1261614-03-2 structure

商品名:1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 3-METHOXY-2-(TRIFLUOROMETHYL)BENZYL CHLORIDE

- 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

- FCH1372573

- AX8270998

- 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

-

- MDL: MFCD18398602

- インチ: 1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3

- InChIKey: MZTJHWKWCSIFMX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC=C(C=1C(F)(F)F)OC

計算された属性

- せいみつぶんしりょう: 224.0215771g/mol

- どういたいしつりょう: 224.0215771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 9.2

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A367171-1g |

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |

1261614-03-2 | 97% | 1g |

$527.0 | 2025-02-25 | |

| Alichem | A019087474-1g |

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |

1261614-03-2 | 97% | 1g |

$532.51 | 2023-09-03 |

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1261614-03-2 (1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261614-03-2)1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

清らかである:99%

はかる:1g

価格 ($):474.0